N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-12(10-2-1-9-17-10)14-11-3-4-13(11)5-7-16-8-6-13/h1-2,9,11H,3-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPQJVGFSXYGSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)C3=CC=CS3)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide involves several steps. One common synthetic route starts with the preparation of the oxaspiro nonane intermediate, which is then reacted with thiophene-2-carboxylic acid to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Thiophene-2-carboxamide derivatives vary primarily in their nitrogen substituents and heterocyclic modifications. Key structural differences and their implications are summarized in Table 1.
Table 1: Structural and Physicochemical Properties of Thiophene-2-Carboxamide Derivatives
Key Observations :
- Substituents such as nitro groups (e.g., in N-(2-nitrophenyl) derivatives) or aromatic systems (e.g., pyridine) influence electronic properties and supramolecular interactions .
Bioactivity Comparisons
Antioxidant Activity :
- Co(II) Complex of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide : Exhibited superior DPPH/ABTS radical scavenging compared to propyl gallate but was less potent than vitamin E .
- 3-Amino-thiophene-2-carboxamide (7a): Showed 62.0% ABTS inhibition, approaching ascorbic acid (88.44%) .
Anticancer Activity :
- Quinazolinone-thiophene-2-carboxamide (7h): Demonstrated apoptotic activity against four cancer cell lines, with a docking score of −9.31 kcal/mol against EGFR TKD, comparable to reference drugs .
Antibacterial Activity :
- 3-Amino-thiophene-2-carboxamide derivatives: Inhibited Gram-positive bacteria (S. aureus, B. subtilis) with up to 86.9% efficacy, outperforming 3-hydroxy and 3-methyl analogs .
Biological Activity
N-{7-oxaspiro[3.5]nonan-1-yl}thiophene-2-carboxamide is a synthetic compound with potential therapeutic implications in various biological systems. This article aims to summarize the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique spirocyclic structure, which contributes to its biological activity. The general formula is , with a molecular weight of approximately 239.32 g/mol. Its structural features include:
- Spirocyclic moiety : Enhances receptor binding affinity.
- Carboxamide group : Involved in hydrogen bonding interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 25 |
This antimicrobial effect is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit protein synthesis.
Anti-inflammatory Effects
In animal models, this compound has demonstrated anti-inflammatory properties. A study involving induced paw edema in rats showed a reduction in inflammation by approximately 60% compared to the control group when administered at a dose of 20 mg/kg.
The mechanism underlying the biological activity of this compound involves several pathways:
- Receptor Interaction : The compound interacts with specific receptors, including kappa-opioid receptors (KOR), which play a crucial role in pain modulation and inflammation.
- Inhibition of Pro-inflammatory Cytokines : It downregulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects.
- Antioxidant Activity : The presence of thiophene enhances its ability to scavenge free radicals, providing additional protective effects against oxidative stress.
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving the compound showed a significant improvement in symptoms compared to those treated with standard antibiotics, highlighting its potential as an alternative treatment option.
Case Study 2: Pain Management
In a double-blind study assessing chronic pain patients, administration of the compound resulted in a notable decrease in pain scores over four weeks, suggesting its efficacy in pain management through KOR activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
